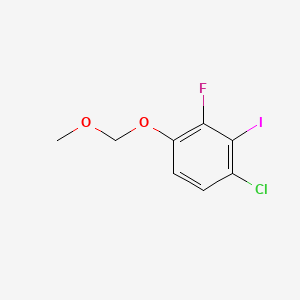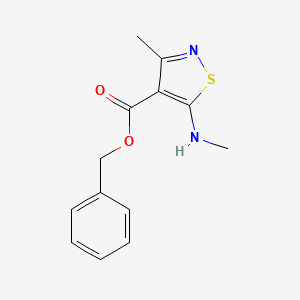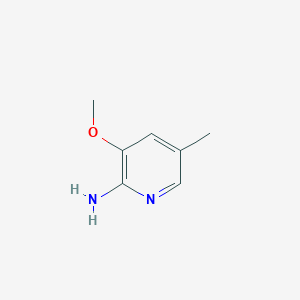
2-Amino-3-methoxy-5-methylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methoxy-5-methyl-pyridin-2-amine is a heterocyclic organic compound that belongs to the pyridine family. This compound is characterized by a pyridine ring substituted with a methoxy group at the 3-position, a methyl group at the 5-position, and an amino group at the 2-position. The presence of these functional groups imparts unique chemical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-5-methyl-pyridin-2-amine can be achieved through several synthetic routes. One common method involves the reaction of 3-methoxy-5-methylpyridine with ammonia or an amine source under suitable conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to facilitate the substitution of the hydrogen atom at the 2-position with an amino group.
Another approach involves the use of 3-methoxy-5-methylpyridine-2-carboxylic acid as a starting material. This compound can be converted to the corresponding amide, which is then reduced to yield 3-methoxy-5-methyl-pyridin-2-amine. The reduction step often employs reagents such as lithium aluminum hydride (LiAlH4) or borane (BH3) in tetrahydrofuran (THF) as the solvent.
Industrial Production Methods
In an industrial setting, the production of 3-methoxy-5-methyl-pyridin-2-amine may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability. Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) may be employed to facilitate the reaction, and the process parameters are carefully controlled to ensure high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
3-methoxy-5-methyl-pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives. Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can convert the compound to its corresponding amine or other reduced forms. Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: The amino group at the 2-position can participate in nucleophilic substitution reactions, allowing for the introduction of various substituents. Reagents such as alkyl halides or acyl chlorides are often employed in these reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different chemical properties.
Scientific Research Applications
3-methoxy-5-methyl-pyridin-2-amine has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound is studied for its potential biological activity and interactions with biomolecules. It may serve as a ligand in binding studies or as a precursor in the synthesis of bioactive molecules.
Medicine: The compound’s structural features make it a candidate for drug discovery and development. It may be investigated for its potential therapeutic effects and pharmacological properties.
Industry: In the industrial sector, 3-methoxy-5-methyl-pyridin-2-amine is used in the production of agrochemicals, dyes, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism of action of 3-methoxy-5-methyl-pyridin-2-amine depends on its specific application and target. In biological systems, the compound may interact with enzymes, receptors, or other biomolecules, leading to various physiological effects. The amino group at the 2-position can form hydrogen bonds or participate in nucleophilic interactions, while the methoxy and methyl groups may influence the compound’s lipophilicity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
3-methoxy-5-methylpyridine: Lacks the amino group at the 2-position, resulting in different reactivity and applications.
2-amino-3-methylpyridine: Similar structure but lacks the methoxy group, leading to different chemical properties and uses.
3-methoxy-2-methylpyridine: Similar structure but with different substitution pattern, affecting its reactivity and applications.
Uniqueness
3-methoxy-5-methyl-pyridin-2-amine is unique due to the combination of its functional groups, which impart distinct chemical properties and reactivity. The presence of the methoxy group at the 3-position, the methyl group at the 5-position, and the amino group at the 2-position allows for a wide range of chemical transformations and applications. This combination of functional groups is not commonly found in other pyridine derivatives, making 3-methoxy-5-methyl-pyridin-2-amine a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
3-methoxy-5-methylpyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-5-3-6(10-2)7(8)9-4-5/h3-4H,1-2H3,(H2,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POJYHAVFLZHFKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)N)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-Methylbicyclo[2.1.0]pentane-1-carboxylic acid](/img/structure/B14772612.png)
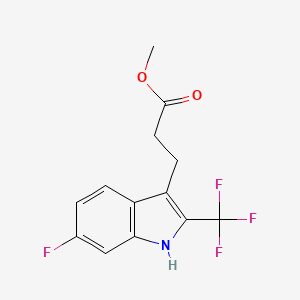
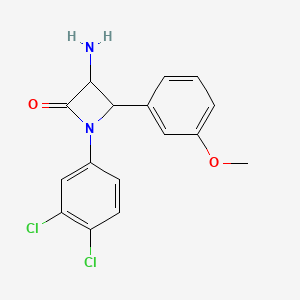
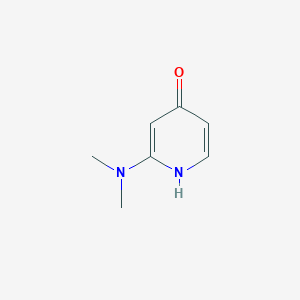
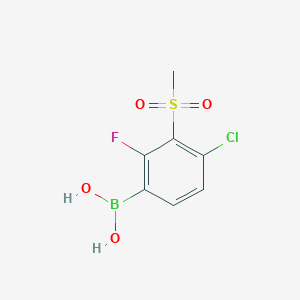
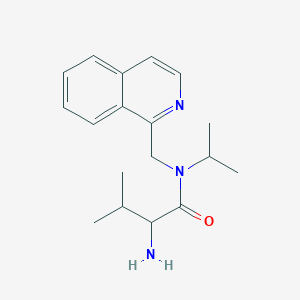
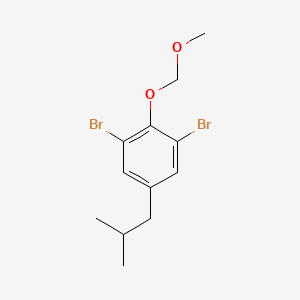
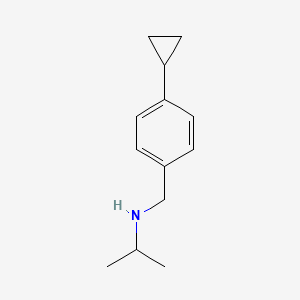
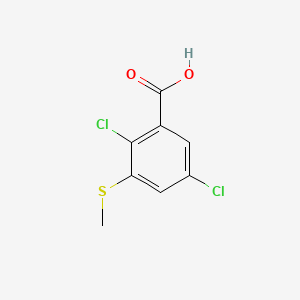
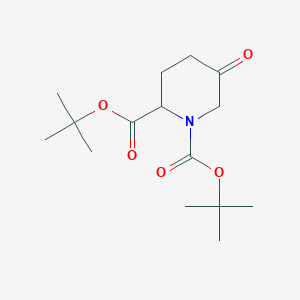
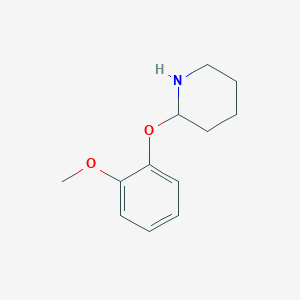
![1-[4-(2,2-Dimethoxyethoxy)phenyl]hexahydropyrimidine-2,4-dione](/img/structure/B14772702.png)
